
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. ACY-1215 has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Scientific Research Applications
Electrophilic Intramolecular Cyclization
Electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds highlights the synthesis of complex heterocyclic structures, which are valuable in drug development and organic chemistry (Danilyuk et al., 2016). This method could potentially be applied to the synthesis or functionalization of compounds like "4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide," enhancing their utility or optimizing their properties for specific applications.
Photoresponsive Molecularly Imprinted Hydrogels
The development of photoresponsive molecularly imprinted hydrogels, as researched by Gong, Wong, and Lam (2008), showcases the application of functional monomers in creating materials that can selectively recognize and release pharmaceuticals under light stimulus (Gong, Wong, & Lam, 2008). Such technology could be relevant for controlled drug delivery systems, where "4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide" might be incorporated as a target or template molecule.
Rh(III)-Catalyzed C–H Activation
The use of Rh(III)-catalyzed C–H activation for synthesizing azepinones from benzamides and vinylcarbenoids, as described by Cui et al. (2013), provides a pathway for constructing seven-membered nitrogen-containing rings efficiently (Cui, Zhang, Wang, & Wu, 2013). This technique could be applicable to the synthesis or modification of "4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide," potentially opening new avenues for creating analogs with enhanced biological or physical properties.
Ultrasound-Assisted Synthesis
Research on ultrasound-assisted synthesis of anti-tubercular scaffolds, as performed by Nimbalkar et al. (2018), demonstrates the efficiency and green chemistry principles in synthesizing pharmacologically active compounds (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018). Techniques like these could be explored for the synthesis of "4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide" and its derivatives, aiming for process optimization and sustainability.
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c21-15-17-7-3-4-8-19(17)22-20(24)16-9-11-18(12-10-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQBNUHIGKCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

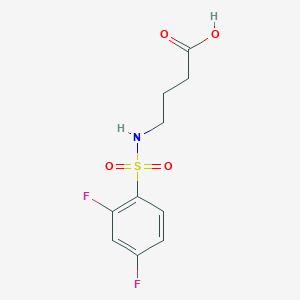
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)
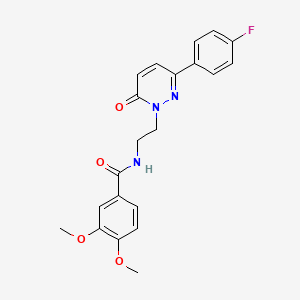
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)
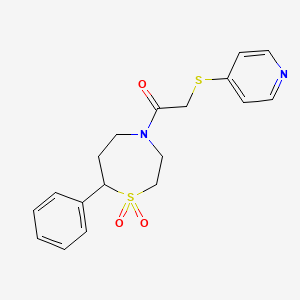
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2461850.png)
![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)


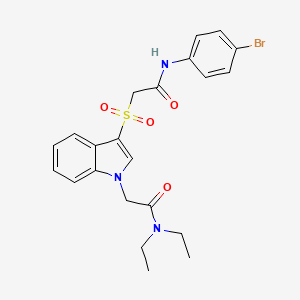
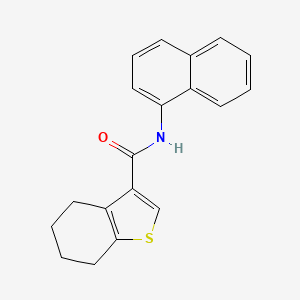

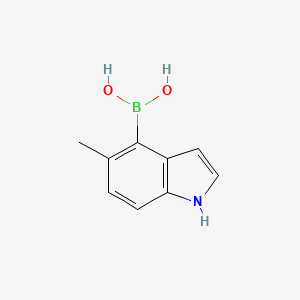
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2461866.png)